An In-depth Technical Guide to the Chemical Properties of 5-Ethoxysalicylic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxysalicylic acid, a derivative of the well-known salicylic acid, is an aromatic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with an ethoxy group at the 5-position, suggests potential for various biological activities. As with other salicylic acid derivatives, its physicochemical properties are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic and toxicological characteristics.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Ethoxysalicylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents comparative data from closely related analogues, including salicylic acid and other 5-substituted salicylic acid derivatives. Furthermore, detailed experimental protocols for the determination of key chemical properties are provided to facilitate further research and characterization of this and similar molecules.
Chemical and Physical Properties
While specific experimental data for 5-Ethoxysalicylic acid is sparse, its properties can be inferred and compared with related compounds.
Table 1: Identifiers and General Properties of 5-Ethoxysalicylic Acid
| Property | Value |
| IUPAC Name | 5-Ethoxy-2-hydroxybenzoic acid |
| CAS Number | 2226-66-6 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)O |
Table 2: Comparative Physicochemical Properties of Salicylic Acid and Related Compounds
| Property | 5-Ethoxysalicylic Acid | Salicylic Acid | Ethyl Salicylate | 5-Nitrosalicylic acid | 5-Iodosalicylic acid |
| Melting Point (°C) | Data not available | 158-161[1] | 1.3[2] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 211 | 234[3][4] | Data not available | Data not available |
| pKa | Data not available | 2.97 | Predicted: 9.72[5][6] | Data not available | Data not available |
| Solubility in Water | Data not available | 2.24 g/L at 25°C[1] | Sparingly soluble[5] | Data not available | Data not available |
| LogP | Data not available | 2.26 | 3.0[2] | Data not available | Data not available |
Note: The lack of specific experimental data for 5-Ethoxysalicylic acid highlights the need for further experimental characterization.
Spectroscopic Data
Detailed experimental spectra for 5-Ethoxysalicylic acid are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related salicylic acid derivatives.
Table 3: Comparative Spectroscopic Data of Salicylic Acid and its Derivatives
| Spectroscopic Technique | 5-Ethoxysalicylic Acid (Predicted) | Salicylic Acid | Ethyl Salicylate |
| ¹H NMR (ppm) | Aromatic protons (δ 6.5-8.0), Ethoxy protons (quartet ~δ 4.0, triplet ~δ 1.4), Carboxylic acid proton (>δ 10), Phenolic proton (variable) | Aromatic protons (δ 6.9-8.0), Carboxylic acid proton (~δ 13), Phenolic proton (variable) | Aromatic protons (δ 6.8-7.8), Hydroxyl proton (~δ 10.85), Ethyl protons (quartet ~δ 4.4, triplet ~δ 1.4)[7] |
| ¹³C NMR (ppm) | Carbonyl carbon (~δ 170), Aromatic carbons (~δ 110-160), Ethoxy carbons (~δ 60, ~δ 15) | Carbonyl carbon (~δ 175), Aromatic carbons (~δ 115-162) | Carbonyl carbon (~δ 170), Aromatic carbons (~δ 112-162), Ethyl carbons (~δ 61, ~δ 14) |
| IR (cm⁻¹) | O-H stretch (broad, ~3200-2500 for carboxylic acid), C=O stretch (~1650-1700), C-O stretch (~1200-1300), Aromatic C-H and C=C stretches | O-H stretch (broad, ~3233), C=O stretch (~1650-1670), Aromatic C=C stretch (~1558-1612)[2] | O-H stretch (~3100), C=O stretch (~1680), C-O stretch (~1250) |
| Mass Spec (m/z) | Molecular ion peak at 182. Fragmentation may involve loss of H₂O, CO₂, and the ethoxy group. | Molecular ion peak at 138. Key fragments at 120 (loss of H₂O) and 92 (loss of CO₂) | Molecular ion peak at 166. Key fragments at 120 (loss of ethoxy radical) and 92[2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key chemical properties of substituted salicylic acids like 5-Ethoxysalicylic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Ethoxysalicylic acid and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 0.01 M.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Determination of Solubility
The solubility of a compound in various solvents is fundamental to its formulation and biological activity.
Methodology (Shake-Flask Method):
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Sample Preparation: Add an excess amount of 5-Ethoxysalicylic acid to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate).
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved 5-Ethoxysalicylic acid using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
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Quantification: Calculate the solubility from the measured concentration.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure.
Methodology for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve 5-10 mg of 5-Ethoxysalicylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
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Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (KBr Pellet):
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Sample Preparation: Grind a small amount (1-2 mg) of 5-Ethoxysalicylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
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Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (O-H, C-H, C=O, C-O, C=C) in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology (Electron Ionization - Mass Spectrometry):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: Ionize the sample molecules using a high-energy electron beam.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection and Spectral Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Synthesis Workflow
A general synthesis for a substituted salicylic acid, such as 5-Ethoxysalicylic acid, can be conceptualized through the Kolbe-Schmitt reaction followed by appropriate functional group manipulation.
Potential Biological Signaling Pathway Involvement
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. It is plausible that 5-Ethoxysalicylic acid, as a salicylate derivative, would exert its biological effects through a similar mechanism.
Conclusion
5-Ethoxysalicylic acid presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has compiled the available information on its chemical properties, highlighting the areas where experimental data is currently lacking. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to undertake a thorough characterization of this molecule. The elucidation of its precise physicochemical and spectroscopic properties will be instrumental in understanding its biological activity and potential therapeutic applications.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]
- 4. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 5. China HYDROXY-TEMPO CAS 2226-96-2 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy factory and manufacturers | Unilong [unilongmaterial.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
